REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1)[CH:6]=[CH:7][N+:8]([O-:10])=[O:9].[CH2:16]=[CH:17][CH:18]=[CH2:19].C1(C=CC(O)=CC=1)O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]2[CH:7]([N+:8]([O-:10])=[O:9])[CH2:19][CH:18]=[CH:17][CH2:16]2)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1
|
Name
|
|
Quantity
|
0.137 mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C[N+](=O)[O-])C=C(C1)OC
|
Name
|
|
Quantity
|
0.378 mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A stainless steel pressure vessel was charged with 28.6 g
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
The sealed vessel was heated at 100° C. for 48 hours
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture concentrated under nitrogen
|
Type
|
CUSTOM
|
Details
|
The residual solid was crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to afford 29.8 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C1CC=CCC1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |